1,4-Dimethoxybenzene

Descripción

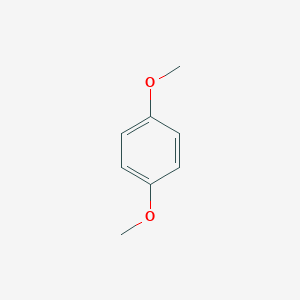

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBQPCCCRFSCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42500-66-3 | |

| Record name | Benzene, 1,4-dimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42500-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022014 | |

| Record name | Hydroquinone dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dimethoxybenzene appears as colorless crystals. (NTP, 1992), White solid with an odor of sweet clover; [Hawley] Colorless solid; [CAMEO] White crystalline chips; [MSDSonline], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR., White crystals | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dimethoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1259/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

414.7 °F at 760 mmHg (NTP, 1992), 212.6 °C, 210.00 to 213.00 °C. @ 760.00 mm Hg, 212 °C | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROQUINONE DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

88 °C | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; VERY SOL IN ETHER, BENZENE, 1:10 IN 95% ALCOHOL, SOL IN ACETONE, Solubility in water: none, Slightly soluble in water, soluble (in ethanol) | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROQUINONE DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dimethoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1259/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.053 at 131 °F (NTP, 1992) - Denser than water; will sink, 1.0526 @ 55 °C/55 °C | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROQUINONE DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg], Vapor pressure, kPa at 20 °C: | |

| Record name | Hydroquinone dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LEAFLETS FROM WATER, WHITE FLAKES | |

CAS No. |

150-78-7 | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinone dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroquinone dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24WC6T6X0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROQUINONE DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

133 °F (NTP, 1992), 58-60 °C, 55 - 56 °C | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROQUINONE DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-DIMETHOXYBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1,4-Dimethoxybenzene fundamental chemical properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core fundamental chemical properties of 1,4-Dimethoxybenzene. The information is presented to be a valuable resource in research, development, and quality control settings.

Physicochemical Properties

This compound is a white crystalline solid with a characteristic sweet, floral odor. It is an organic compound that is slightly soluble in water but very soluble in organic solvents like ether and benzene.

Table 1: Fundamental Physicochemical Data for this compound

| Property | Value | Unit |

| Molecular Formula | C₈H₁₀O₂ | |

| Molar Mass | 138.166 | g·mol⁻¹ |

| Melting Point | 54 to 58 | °C |

| Boiling Point | 212 to 213 | °C |

| Density | 1.053 | g/cm³ at 25°C |

| Vapor Pressure | <1 | mmHg at 20°C |

| Flash Point | 98 | °C |

| Autoignition Temperature | 795 | °C |

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Wavelength/Chemical Shift | Description |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.756 | Singlet, 6H (two -OCH₃ groups) |

| δ 6.832 | Singlet, 4H (aromatic protons) | |

| ¹³C NMR (75 MHz, CDCl₃) | δ 55.6 | -OCH₃ carbons |

| δ 114.1 | Aromatic C-H carbons | |

| δ 153.4 | Aromatic C-O carbons | |

| Infrared (IR) Spectroscopy | Not specified | |

| UV-Vis Spectroscopy | λmax at 291 nm (excitation) and 318 nm (emission) | In solution |

Chemical Reactivity and Pathways

The two methoxy groups on the benzene ring are electron-donating and ortho-para directing, making the aromatic ring highly activated for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

A key reaction of this compound is the Friedel-Crafts alkylation. Due to the activating nature of the methoxy groups, the reaction can proceed to a dialkylated product. The substitution occurs at the positions ortho to the methoxy groups.

Caption: Friedel-Crafts alkylation of this compound.

Oxidation

This compound can be oxidized to form the corresponding quinone, a reaction of interest in the synthesis of various compounds.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound.

Methodology:

-

A small amount of the crystalline this compound is placed in a capillary tube.

-

The capillary tube is inserted into a melting point apparatus.

-

The temperature is gradually increased.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded to define the melting range.

Caption: Workflow for melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

A small, accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The ¹H and ¹³C NMR spectra are acquired according to standard instrument parameters.

Caption: Experimental workflow for NMR spectroscopy.

Friedel-Crafts Alkylation of this compound

Objective: To synthesize 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Methodology:

-

This compound is dissolved in glacial acetic acid with 2-methyl-2-butanol.

-

The mixture is cooled in an ice-water bath.

-

Concentrated sulfuric acid is added dropwise while maintaining a low temperature.

-

The reaction is stirred at room temperature.

-

The reaction is quenched with ice water, and the product is precipitated, filtered, and purified.

Spectroscopic Analysis of 1,4-Dimethoxybenzene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,4-Dimethoxybenzene (CAS No. 150-78-7), a key aromatic compound used in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been thoroughly characterized using various spectroscopic techniques. The quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, the spectra are relatively simple.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.83 | Singlet | 4H | Ar-H (Aromatic Protons) |

| 3.75 | Singlet | 6H | -OCH₃ (Methoxy Protons) |

| Solvent: CDCl₃, Instrument Frequency: 400 MHz.[1] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 153.8 | C -OCH₃ (Aromatic Carbon) |

| 114.7 | C -H (Aromatic Carbon) |

| 55.7 | -OC H₃ (Methoxy Carbon) |

| Solvent: CDCl₃, Instrument Frequency: 100 MHz.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorptions for this compound

| Frequency (cm⁻¹) | Vibration Type | Assignment |

| ~3015 | C-H Stretch | sp² C-H (Aromatic)[2][3] |

| 2954, 2837 | C-H Stretch | sp³ C-H (Methoxy -CH₃)[2][3] |

| ~1511 | C=C Stretch | Aromatic Ring[2][3] |

| ~1237 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric)[2][3] |

| ~1041 | C-O Stretch | Aryl-Alkyl Ether (Symmetric)[2][3] |

| Sample preparation: KBr disk. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 138 | ~85-90 | [M]⁺ (Molecular Ion)[4][5] |

| 123 | 100 | [M - CH₃]⁺[4] |

| 95 | ~20-40 | [M - CH₃ - CO]⁺[4][6] |

| 77 | ~5 | [C₆H₅]⁺ |

| Ionization Method: Electron Ionization (EI) at 70 eV.[4] |

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Sample Preparation

This compound is a white solid at room temperature. For NMR and MS analysis, the sample is typically dissolved in an appropriate solvent. For IR analysis, a solid-state sampling method is often used.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.[7]

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

IR Spectroscopy Protocol (KBr Disk Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent disk.

-

Data Acquisition: Place the KBr disk in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI)

-

Instrument Tuning: Tune the mass spectrometer according to the manufacturer's protocol to ensure optimal sensitivity, resolution, and peak shape.[8]

-

Mass Calibration: Calibrate the m/z scale using a standard calibration compound.[8]

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) into the instrument, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: The sample is ionized in the source using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Diagrams are provided below to illustrate the general workflow of spectroscopic analysis and the specific fragmentation behavior of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key electron ionization (EI) fragmentation pathways for this compound.

References

- 1. rsc.org [rsc.org]

- 2. Solved 5. Interpret the IR spectrum of this compound, | Chegg.com [chegg.com]

- 3. Solved 5. Interpret the IR spectrum of this compound, | Chegg.com [chegg.com]

- 4. This compound | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1,4-dimethoxy- [webbook.nist.gov]

- 6. This compound(150-78-7) MS spectrum [chemicalbook.com]

- 7. epfl.ch [epfl.ch]

- 8. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Occurrence and Isolation of 1,4-Dimethoxybenzene

This technical guide provides a comprehensive overview of the natural occurrence and isolation of this compound. It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support research and development activities.

Natural Occurrence of this compound

This compound is a naturally occurring organic compound found in a variety of plant species.[1] It is a white solid with a characteristic sweet, floral odor and is a significant component of the floral scent of many plants, playing a role in attracting pollinators.[2]

Table 1: Natural Sources of this compound

| Organism Type | Genus/Species | Common Name | Part of Organism |

| Plant | Salix aegyptiaca | Musk Willow | Flowers |

| Plant | Camellia sinensis | Tea | Leaves |

| Plant | Hyacinthus orientalis | Hyacinth | Flowers |

| Plant | Cucurbita pepo | Zucchini/Pumpkin | Flowers |

| Plant | Paeonia lactiflora | Herbaceous Peony | Flowers |

| Plant | Nymphaea rudgeana | A species of water lily | - |

| Plant | Achillea abrotanoides | A species of yarrow | - |

| Plant | Mentha x piperita | Peppermint | Leaves |

Biosynthesis of this compound

The biosynthesis of this compound in plants is an area of ongoing research. A proposed enzymatic pathway in pumpkin (Cucurbita pepo) flowers suggests the conversion of 4-methoxyphenol to this compound.[2] This reaction is catalyzed by the enzyme O-methyltransferase (OMT), which transfers a methyl group from S-(5'-adenosyl)-L-methionine (SAM) to the hydroxyl group of 4-methoxyphenol.[2]

Caption: Proposed enzymatic synthesis of this compound.

Isolation of this compound from Natural Sources

The isolation of this compound from plant material typically involves steam distillation or solvent extraction, followed by purification steps.

Experimental Workflow for Isolation

The general workflow for isolating this compound from a plant source involves sample preparation, extraction of the compound, and subsequent purification and analysis.

Caption: General workflow for isolating this compound.

Detailed Experimental Protocols

Steam distillation is a suitable method for isolating volatile compounds like this compound from plant material.[3]

Objective: To isolate this compound from fresh plant material (e.g., pumpkin flowers).

Materials and Equipment:

-

Fresh plant material (e.g., 500g of pumpkin flowers)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)[4]

-

Heating mantle or hot plate

-

Separatory funnel

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

-

Preparation of Plant Material: Freshly collected plant material should be chopped or shredded to increase the surface area for efficient extraction.

-

Apparatus Setup:

-

Fill the boiling flask with distilled water to about two-thirds of its volume and add boiling chips.

-

Place the prepared plant material into the biomass flask.

-

Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.[4]

-

Connect the condenser to a cold water source.[4]

-

-

Distillation:

-

Heat the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile this compound with it.[3]

-

The steam and volatile compound mixture will then cool and condense in the condenser, dripping into the receiving flask.

-

Continue the distillation until no more oily droplets are observed in the distillate.

-

-

Extraction of Distillate:

-

Transfer the collected distillate to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., dichloromethane). Shake the funnel gently, venting frequently to release pressure.

-

Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh solvent.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude extract containing this compound.

-

-

Purification and Analysis:

-

The crude extract can be further purified using column chromatography if necessary.

-

Analyze the final product using GC-MS to confirm the presence and purity of this compound.

-

Solvent extraction is an alternative method that can be used to isolate this compound, particularly if it is present with other non-volatile compounds.[5]

Objective: To isolate this compound from dried plant material.

Materials and Equipment:

-

Dried and powdered plant material

-

Organic solvent (e.g., methanol, ethanol, or hexane)

-

Soxhlet extractor or a flask for maceration

-

Filter paper and funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluting solvents (e.g., a gradient of hexane and ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Extraction:

-

Maceration: Soak the dried, powdered plant material in a suitable solvent in a sealed container for 24-48 hours with occasional shaking.

-

Soxhlet Extraction: For a more efficient extraction, place the powdered plant material in a thimble in a Soxhlet extractor and extract with a suitable solvent for several hours.

-

-

Filtration and Concentration:

-

Filter the extract to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent like hexane.

-

Dissolve the crude extract in a minimal amount of the initial eluting solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing pure this compound (as determined by TLC).

-

-

Final Concentration and Analysis:

-

Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.

-

Determine the yield and confirm the purity and identity of the compound using analytical techniques such as melting point determination, NMR spectroscopy, and GC-MS.

-

Quantitative Data

The yield of this compound from natural sources can vary significantly depending on the plant species, the part of the plant used, the geographical location, and the extraction method employed. While specific quantitative data on yields from various natural sources is not extensively documented in a comparative manner, the following table provides a general overview.

Table 2: Example Yields of this compound (Illustrative)

| Source | Isolation Method | Yield | Reference |

| Paeonia lactiflora 'Dr. Alexander Fleming' | Dynamic Headspace Adsorption | High relative content | [2] |

| Cucurbita pepo (flowers) | Steam Distillation-Extraction | Variable | [2] |

| Salix aegyptiaca (flowers) | - | Identified as a major psychoactive component | [1] |

Note: The yields are often reported as a relative percentage of the total essential oil or volatile compounds rather than as a weight percentage of the starting plant material.

Conclusion

This compound is a naturally occurring compound with a significant presence in the floral scents of various plants. Its isolation can be effectively achieved through standard phytochemical techniques such as steam distillation and solvent extraction, followed by chromatographic purification. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working on the extraction, identification, and utilization of this compound for various applications, including in the fields of perfumery, chemical synthesis, and drug development. Further research is needed to quantify the yields of this compound from a wider range of natural sources and to optimize isolation protocols for industrial-scale production.

References

A Comprehensive Technical Guide to the Solubility of 1,4-Dimethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 1,4-dimethoxybenzene in various organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physicochemical property that influences a wide range of applications, from reaction kinetics and purification methods to formulation development in the pharmaceutical industry. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its aromatic ring and two ether functional groups, exhibits a moderate polarity, leading to its solubility in a variety of organic solvents.

Quantitative Solubility Data

A comprehensive review of available literature has been conducted to collate quantitative solubility data for this compound in common organic solvents. While qualitative descriptions of its solubility are abundant, precise quantitative data with temperature dependence remains limited in publicly accessible resources. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Citation |

| Water | Protic | 0.8 g/L | 20 | [1] |

| Dioxane | Ether | 0.1 g/mL | Not Specified | [2] |

| Ethanol (95%) | Alcohol | 1 g in 10 mL | Not Specified | [3] |

| Ethanol | Alcohol | Soluble | Not Specified | [2][3] |

| Methanol | Alcohol | Soluble | Not Specified | [1] |

| Acetone | Ketone | Soluble | Not Specified | [2][4] |

| Benzene | Aromatic Hydrocarbon | Very Soluble | Not Specified | [4] |

| Diethyl Ether | Ether | Very Soluble | Not Specified | [4] |

| Ethyl Acetate | Ester | Soluble | Not Specified | [2] |

Note: The terms "Soluble" and "Very Soluble" are qualitative descriptors and do not provide specific quantitative values. Researchers requiring precise solubility data for specific applications are strongly encouraged to determine it experimentally using the protocol outlined below.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Vials with screw caps

Procedure

-

Preparation of the Sample: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To further separate the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter into a clean vial.

-

Quantification:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Analyze the standard solutions using a suitable analytical method, such as HPLC or GC, to generate a calibration curve of peak area versus concentration. .

-

Sample Analysis: Analyze the filtered saturated solution under the same conditions as the standards.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the saturated solution.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or milligrams per milliliter (mg/mL), at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Experimental Workflows

While signaling pathways are not directly relevant to the topic of solubility, the principles of creating clear, logical diagrams are applicable to representing experimental workflows. The provided Graphviz script above details the step-by-step process for determining the solubility of this compound, adhering to the specified visualization requirements. The color-coded stages and clear directional arrows provide an easy-to-follow representation of the entire experimental procedure, from sample preparation to the final reporting of results. This visual guide is an invaluable tool for ensuring consistency and accuracy in the laboratory.

References

Health and Safety Considerations for 1,4-Dimethoxybenzene in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for the handling and use of 1,4-Dimethoxybenzene in a laboratory setting. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDSs).

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory tract[1][2][3][4][5][6]. Chronic exposure may lead to visual disturbances[1][5]. It is a combustible solid and can form explosive mixtures with air when in a finely dispersed form[2][7].

GHS Hazard Statements:

Physicochemical and Toxicological Data

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior in the laboratory and for planning safe handling procedures.

| Property | Value | Reference |

| Synonyms | Hydroquinone dimethyl ether, p-Dimethoxybenzene | [1][3][4] |

| Appearance | White crystalline flakes or powder with a sweet, clover-like odor | [1][2][4] |

| Molecular Formula | C₈H₁₀O₂ | [8] |

| Molecular Weight | 138.17 g/mol | [2][7] |

| Melting Point | 54 - 58 °C | [3] |

| Boiling Point | 213 °C at 760 mmHg | [3] |

| Flash Point | 98 °C (208.4 °F) | [1][3] |

| Autoignition Temperature | > 450 °C (> 842 °F) | [1] |

| Solubility | Slightly soluble in water; soluble in ethyl alcohol and ether | [2] |

| Vapor Pressure | <0.1 hPa at 20 °C | [3] |

| Specific Gravity | 1.050 g/cm³ | [3] |

Toxicological Data

The following table summarizes the available acute toxicity data for this compound. It is important to note that the toxicology of this compound has not been fully investigated[4].

| Test | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 3600 mg/kg | - | [1][4] |

| LD50 | Mouse | Oral | 2300 - 4000 mg/kg | - | [1][4] |

| Draize Test | Rabbit | Skin | 500 mg/24H | Moderate Irritant | [1] |

| Draize Test | Rabbit | Skin | 6 g/12D (Intermittent) | Mild Irritant | [1] |

Exposure Controls and Personal Protection

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low[1][2].

-

Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower[1][5].

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][3].

-

Skin Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure[1]. Wear appropriate protective clothing to prevent skin exposure[1].

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1]. A particulate filter respirator adapted to the airborne concentration of the substance is recommended[7][9].

Handling, Storage, and Emergency Procedures

Safe Handling

-

Wash thoroughly after handling[1].

-

Avoid contact with eyes, skin, and clothing[1].

-

Avoid ingestion and inhalation[1].

-

Avoid generating dust[1].

-

Keep container tightly closed when not in use[1].

-

Remove and wash contaminated clothing before reuse[1].

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances[1].

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid[1].

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[1].

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[1].

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid[1].

Accidental Release Measures

-

Use proper personal protective equipment as indicated in Section 8 of the SDS[1].

-

Clean up spills immediately, observing precautions in the Protective Equipment section[1].

-

Sweep up, then place into a suitable container for disposal. Avoid generating dusty conditions[1].

-

Provide ventilation[1].

Experimental Protocols for Toxicological Assessment

The following are generalized protocols for the types of toxicological studies cited for this compound. These are based on standard OECD guidelines.

Acute Oral Toxicity (LD50) - Limit Test (OECD 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used. Animals are fasted prior to dosing.

-

Procedure: A single animal is dosed at a defined limit dose (e.g., 2000 mg/kg). If the animal survives, four more animals are dosed sequentially. If three or more animals survive, the LD50 is considered to be greater than the limit dose. If the first animal dies, a lower starting dose is used to conduct a more detailed study to determine the LD50.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation (Draize Test - OECD 404)

-

Objective: To assess the potential for a substance to cause skin irritation.

-

Test Animals: Healthy, young adult albino rabbits are typically used. The fur on the back of the rabbit is clipped 24 hours before the test.

-

Procedure: A small amount of the test substance (e.g., 0.5 g) is applied to a small area of the clipped skin and covered with a gauze patch. The patch is removed after a set exposure period (typically 4 hours).

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The reactions are scored according to a standardized scale.

Acute Eye Irritation (Draize Test - OECD 405)

-

Objective: To determine the potential of a substance to cause eye irritation or damage.

-

Test Animals: Healthy, adult albino rabbits are used.

-

Procedure: A small amount of the test substance (e.g., 0.1 mL of a liquid or 100 mg of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation. The effects are scored using a standardized system.

Visualizations

Proposed Metabolic Pathway

The primary metabolic pathway for many methoxy-substituted aromatic compounds involves O-demethylation, often mediated by cytochrome P450 (CYP) enzymes in the liver. This process can lead to the formation of more polar metabolites that are more readily excreted.

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Acute Toxicity Study

The following diagram illustrates a typical workflow for conducting an acute toxicity study in a laboratory setting.

Caption: General workflow for an in-vivo acute toxicity study.

Hazard Control Logic

This diagram outlines the logical hierarchy of controls for managing the risks associated with handling this compound.

Caption: Hierarchy of controls for managing chemical hazards.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. ecetoc.org [ecetoc.org]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. documents.alliancenational.co.uk [documents.alliancenational.co.uk]

Methodological & Application

Application Note and Protocol: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the substitution of alkyl groups onto an aromatic ring. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, which involves the generation of a carbocation that is then attacked by the electron-rich aromatic ring.[1][2] In this application note, we detail a robust protocol for the dialkylation of 1,4-dimethoxybenzene using tert-butyl alcohol as the alkylating agent and sulfuric acid as the catalyst.[3] The methoxy groups of this compound are activating ortho-, para-directors, leading to the formation of 1,4-di-tert-butyl-2,5-dimethoxybenzene.[2] Due to steric hindrance from the bulky tert-butyl groups, polyalkylation beyond the disubstituted product is generally not observed.[4][5] This protocol is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Reaction Scheme

The overall reaction is as follows:

Materials and Reagents

The following table summarizes the key reagents and their relevant properties for this protocol.

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| This compound | C₈H₁₀O₂ | 138.16 | 57 | 212.6 | ~1.05 |

| tert-Butyl alcohol | C₄H₁₀O | 74.12 | 25.5 | 82.8 | 0.79 |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | 16.6 | 117.9 | 1.05 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.07 | 10.3 | 337 | 1.83 |

| Methanol | CH₃OH | 32.04 | -97.8 | 64.7 | 0.79 |

| 1,4-di-tert-butyl-2,5-dimethoxybenzene | C₁₈H₃₀O₂ | 250.37 | 104-105 | - | - |

Data compiled from various sources.[1][3][6][7]

Experimental Protocol

Safety Precautions: Concentrated sulfuric acid and glacial acetic acid are corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. tert-Butyl alcohol is flammable.

Reaction Setup

-

In a 125 mL Erlenmeyer flask, combine 1.50 g of this compound with 2.5 mL of tert-butyl alcohol and 5 mL of glacial acetic acid.[8] Note that tert-butyl alcohol has a melting point of 26°C and may need to be gently warmed to be in a liquid state.[8][9]

-

Swirl the flask to dissolve the solid. If necessary, gentle warming can be applied to ensure complete dissolution of the this compound.[6]

-

Cool the flask in an ice-water bath.

Addition of Catalyst

-

While the flask is in the ice bath, slowly add 10 mL of concentrated sulfuric acid dropwise over a period of 5-7 minutes.[8] It is crucial to add the acid slowly to control the exothermic nature of the reaction.[4]

-

Continuously swirl the flask during the addition of sulfuric acid to ensure proper mixing and heat dissipation.[8]

Reaction and Work-up

-

After the addition of sulfuric acid is complete, remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes, with occasional swirling, to allow the reaction to go to completion.[8]

-

During this time, a significant amount of solid product should precipitate.[6]

-

To quench the reaction, carefully add several pieces of ice to the reaction mixture, followed by about 75 mL of ice-cold water.[8] This will dilute the sulfuric acid and precipitate the crude product.

-

Stir the resulting slurry vigorously for a few minutes to ensure complete precipitation.[8]

Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with cold water to remove any remaining acid.[3]

-

Follow the water wash with two portions of 5 mL of ice-cold methanol to remove organic impurities.[9]

-

Allow the product to air dry on the filter for several minutes to remove excess solvent.

-

For further purification, the crude product can be recrystallized from a minimal amount of hot methanol.[6]

-

After recrystallization, collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry completely.

-

Determine the mass of the dried product and calculate the percent yield. The melting point of the purified product should be in the range of 104-105°C.[3][6]

Visualized Experimental Workflow

The following diagram illustrates the key steps of the experimental protocol.

Caption: Workflow for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Reaction Mechanism

The Friedel-Crafts alkylation of this compound proceeds through a well-established electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: The first step involves the protonation of tert-butyl alcohol by the strong acid catalyst, sulfuric acid. This is followed by the loss of a water molecule to form a stable tertiary carbocation, the tert-butyl cation.[1]

-

Electrophilic Attack: The electron-rich π system of the this compound ring acts as a nucleophile and attacks the electrophilic tert-butyl cation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[2][4]

-

Deprotonation and Rearomatization: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring.

-

Second Alkylation: Since the product of the first alkylation is also an activated aromatic ring, it can undergo a second Friedel-Crafts alkylation. The second tert-butyl group adds to the position ortho to the other methoxy group (and para to the first tert-butyl group), leading to the final 1,4-di-tert-butyl-2,5-dimethoxybenzene product.[10]

The following diagram illustrates the signaling pathway of the reaction mechanism.

Caption: Mechanism of the Friedel-Crafts dialkylation of this compound.

References

- 1. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. theochem.mercer.edu [theochem.mercer.edu]

- 4. 1,4-di-tert-Butyl-2,5-dimethoxybenzene | 7323-63-9 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. fog.ccsf.edu [fog.ccsf.edu]

- 7. Solved Friedel Crafts Alkylation of this compound | Chegg.com [chegg.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Utilizing 1,4-Dimethoxybenzene as an Internal Standard in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1,4-dimethoxybenzene as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the rationale for its selection, provides detailed experimental protocols, and presents data in a clear, accessible format to aid in the accurate quantification of analytes in research, development, and quality control settings.

Introduction to this compound as a qNMR Internal Standard

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified reference material, known as an internal standard. The choice of an appropriate internal standard is critical for achieving accurate and reproducible results.[1]

This compound is a suitable internal standard for ¹H qNMR for several key reasons:

-

Simple ¹H NMR Spectrum: It exhibits two sharp singlet peaks corresponding to the six methoxy protons and the four aromatic protons, minimizing the risk of signal overlap with the analyte.[2]

-

Chemical Stability: It is a chemically inert compound that is unlikely to react with a wide range of analytes or deuterated solvents.

-

High Purity: It is commercially available in high purity, which is a prerequisite for an accurate internal standard.

-

Good Solubility: It is soluble in common deuterated solvents used for NMR analysis, such as chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

Physicochemical Properties and NMR Data

A summary of the key properties of this compound is provided below to assist in experimental design.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR Chemical Shifts (CDCl₃) | ~3.76 ppm (s, 6H, -OCH₃), ~6.83 ppm (s, 4H, Ar-H)[2] |

| ¹³C NMR Chemical Shifts (CDCl₃) | ~55.6 ppm (-OCH₃), ~114.1 ppm (Ar-C), ~153.5 ppm (Ar-C-O) |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the use of this compound as an internal standard for the quantification of an analyte by ¹H qNMR.

Materials and Equipment

-

High-purity this compound (analytical standard grade, >99.5%)

-

Analyte of interest

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

High-precision analytical balance (readable to at least 0.01 mg)

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing a sample for qNMR analysis using an internal standard.

Caption: Workflow for qNMR sample preparation.

Detailed Protocol

-

Preparation of the Internal Standard Stock Solution (Optional but Recommended):

-

Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

-

Dissolve the standard in the chosen deuterated solvent and dilute to the mark.

-

Calculate the exact concentration of the stock solution in mg/mL.

-

-

Preparation of the Analyte Sample:

-

Accurately weigh an appropriate amount of the analyte into a vial. The target is to have a molar ratio between the analyte and the internal standard that provides comparable integral intensities for the signals of interest.

-

If using a stock solution, add a precise volume of the this compound stock solution to the vial containing the weighed analyte.

-

If not using a stock solution, accurately weigh the required amount of this compound directly into the vial with the analyte.

-

Add a precise volume of the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to dissolve both the analyte and the internal standard completely.

-

Ensure thorough mixing to achieve a homogeneous solution.

-

-

NMR Data Acquisition:

-

Transfer the prepared sample solution into a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum using quantitative parameters. Key parameters to consider are:

-

Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.

-

Relaxation Delay (d1): Set a sufficiently long relaxation delay to ensure complete relaxation of all relevant protons. This should be at least 5 times the longest T₁ relaxation time of the signals being integrated. A typical starting point is a d1 of 30 seconds.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

-

Acquisition Time (at): Use a long acquisition time to ensure high digital resolution.

-

-

Process the spectrum with appropriate phasing and baseline correction.

-

Data Analysis and Calculation

The purity or concentration of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte: Integral of the selected analyte signal

-

I_IS: Integral of the selected this compound signal (either methoxy or aromatic)

-

N_analyte: Number of protons corresponding to the selected analyte signal

-

N_IS: Number of protons corresponding to the selected this compound signal (6 for methoxy, 4 for aromatic)

-

MW_analyte: Molecular weight of the analyte

-

MW_IS: Molecular weight of this compound (138.16 g/mol )

-

m_analyte: Mass of the analyte

-

m_IS: Mass of this compound

-

P_IS: Purity of the this compound internal standard

Data Presentation: Example Quantification

The following table provides a hypothetical example of the data that would be collected and used for the quantification of an analyte.

| Parameter | Analyte | This compound (IS) |

| Mass (m) | 15.25 mg | 10.10 mg |

| Molecular Weight (MW) | 250.30 g/mol | 138.16 g/mol |

| Selected ¹H NMR Signal | Doublet at 7.50 ppm | Singlet at 3.76 ppm |

| Number of Protons (N) | 2 | 6 |

| Integral (I) | 1.85 | 2.00 |

| Purity of IS (P_IS) | - | 99.8% |

Using the formula above, the calculated purity of the analyte would be 98.5% .

Logical Relationships in qNMR

The following diagram illustrates the key relationships and considerations for a successful qNMR experiment.

Caption: Factors influencing the accuracy of qNMR.

Advantages and Disadvantages of Using this compound

| Advantages | Disadvantages |

| Simple and well-resolved ¹H NMR spectrum reduces the chance of signal overlap. | The aromatic signal may overlap with aromatic signals from the analyte. |

| Chemically inert and stable, minimizing the risk of reaction with the analyte. | May not be suitable for highly polar analytes that are only soluble in aqueous solvents. |

| Commercially available in high purity. | The volatility is higher than some other solid internal standards, which requires careful handling during sample preparation. |

| Two distinct signals (methoxy and aromatic) provide flexibility in choosing a quantification signal. |

Conclusion